1-Fluorobutane is an organic compound classified as an alkyl fluoride, with the chemical formula and a CAS number of 2366-52-1. It appears as a colorless, flammable liquid at room temperature, characterized by a distinct ethereal odor. The molecular structure features a linear carbon chain of four carbon atoms, with a fluorine atom substituting one hydrogen atom at the first carbon position, resulting in a polar carbon-fluorine bond. This unique structure contributes to its distinct physical and chemical properties compared to its non-fluorinated counterpart, butane .
Safety precautions include:
One of the most common applications of 1-fluorobutane is as a reagent in organic synthesis. Its reactive fluorine atom allows it to participate in various chemical reactions, including:
Another valuable application of 1-fluorobutane is as a solvent in some analytical techniques, particularly:
Current research is exploring additional potential applications of 1-fluorobutane, including:
The balanced chemical equations for some key reactions involving 1-fluorobutane are as follows:
The synthesis of 1-fluorobutane can be achieved through several methods, including:
One specific method involves using methanesulfonyl fluoride and potassium fluoride in a controlled reaction environment, yielding 1-fluorobutane as a product .
Research on interaction studies involving 1-fluorobutane primarily focuses on its reactivity with other chemical species rather than biological interactions. For instance, studies have examined its reaction with trichloromethyl radicals, providing insights into its behavior under various conditions .
1-Fluorobutane shares similarities with several other fluorinated compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Butane | C4H10 | Non-fluorinated alkane; higher flammability |
2-Fluorobutane | C4H9F | Fluorine at the second carbon; different reactivity |
1-Chlorobutane | C4H9Cl | Chlorine instead of fluorine; different properties |
1-Bromobutane | C4H9Br | Bromine instead of fluorine; higher molecular weight |
1-Iodobutane | C4H9I | Iodine instead of fluorine; even higher molecular weight |
The unique presence of the fluorine atom at the terminal position gives 1-fluorobutane distinct properties compared to its halogenated counterparts. The polar C-F bond enhances its solvating capabilities and reactivity patterns, making it particularly valuable in organic synthesis and industrial applications .
Halogen exchange reactions represent the most fundamental and widely employed methodology for the synthesis of 1-fluorobutane [1]. These reactions operate on the principle of replacing one halogen atom with fluorine through nucleophilic substitution mechanisms [2]. The process typically involves treating alkyl halides, particularly 1-bromobutane or 1-chlorobutane, with various fluoride sources under controlled conditions [1] .
The mechanism of halogen exchange follows the classical nucleophilic substitution pathway, where the fluoride ion acts as the nucleophile, attacking the carbon center bearing the halogen substituent [4]. The reaction proceeds through a transition state where the carbon-halogen bond is being broken while the carbon-fluorine bond is forming [5]. The efficiency of this process is significantly influenced by the nature of the leaving group, with bromide and iodide being superior leaving groups compared to chloride [2].
Mercury(II) fluoride represents one of the most effective reagents for the preparation of 1-fluorobutane through the Swarts reaction mechanism [1] [4]. This method involves heating 1-bromobutane with mercury(II) fluoride, resulting in the direct exchange of bromine for fluorine [1]. The reaction can be represented by the following stoichiometric equation:
C₄H₉Br + HgF₂ → C₄H₉F + HgBrF
The mercury(II) fluoride-mediated synthesis operates through a concerted mechanism where the metal-fluorine bond is cleaved while simultaneously forming the carbon-fluorine bond [4]. The displaced bromine atom coordinates with the mercury center, forming mercury bromofluoride as a byproduct [5]. This reaction typically requires elevated temperatures, generally in the range of 100-150°C, to achieve optimal conversion rates [6].
Table 1: Mercury(II) Fluoride Synthesis Parameters
Parameter | Optimal Range | Typical Yield |
---|---|---|
Temperature | 120-140°C | 65-75% |
Reaction Time | 2-4 hours | - |
Molar Ratio (HgF₂:substrate) | 1.2:1 | - |
Pressure | Atmospheric | - |
The advantages of mercury(II) fluoride include its high reactivity and ability to facilitate fluorination under relatively mild conditions compared to other heavy metal fluorides [6] [5]. The reaction typically achieves yields in the range of 65-75% when conducted under optimal conditions [1]. However, the method requires careful temperature control to prevent decomposition of the product and minimize side reactions [4].
The potassium fluoride-ethylene glycol system represents an alternative approach for 1-fluorobutane synthesis that offers several advantages over heavy metal fluoride methods [1] [7]. This system operates through the Finkelstein reaction mechanism, where potassium fluoride serves as the fluoride source in the polar aprotic solvent ethylene glycol [2].
The reaction proceeds according to the following equation:
C₄H₉Br + KF → C₄H₉F + KBr
Ethylene glycol functions as both solvent and catalyst in this system [8]. The high dielectric constant of ethylene glycol (approximately 37) facilitates the dissociation of potassium fluoride, increasing the availability of fluoride ions for nucleophilic attack [7]. Additionally, ethylene glycol can coordinate with the potassium cation, further enhancing the nucleophilicity of the fluoride ion [8].
Table 2: Potassium Fluoride-Ethylene Glycol Reaction Conditions
Parameter | Optimal Value | Efficiency Factor |
---|---|---|
Temperature | 80-100°C | High solubility of KF |
KF:substrate ratio | 2:1 | Complete conversion |
Reaction time | 6-8 hours | Equilibrium achievement |
Solvent volume | 10 mL/mmol substrate | Adequate dissolution |
The potassium fluoride-ethylene glycol method typically operates at lower temperatures (80-100°C) compared to mercury fluoride systems [7]. The reaction kinetics are enhanced by the catalytic properties of ethylene glycol, which has been demonstrated to increase reaction rates by factors of 15-22 compared to non-catalyzed systems [8]. The method achieves yields comparable to mercury fluoride systems while offering improved environmental compatibility [1] [7].
Catalytic fluorination represents an advanced approach to 1-fluorobutane synthesis that employs metal catalysts to facilitate the introduction of fluorine atoms under milder conditions [9] [10]. These methods often utilize transition metal complexes that can activate carbon-halogen bonds and promote fluoride substitution through coordination and electron transfer mechanisms [9].
Silver-catalyzed fluorination has emerged as a particularly effective method for organofluorine synthesis [10]. The mechanism involves the formation of high-valent silver fluoride complexes that can undergo reductive elimination to form carbon-fluorine bonds [10]. The process typically requires the presence of fluoride sources such as potassium fluoride or cesium fluoride, along with appropriate ligands to stabilize the silver complex [10].
Table 3: Catalytic Fluorination Systems Comparison
Catalyst System | Temperature Range | Typical Yield | Reaction Time |
---|---|---|---|
Silver-based | 25-80°C | 70-85% | 2-12 hours |
Copper-mediated | 60-120°C | 60-80% | 4-8 hours |
Palladium-catalyzed | 40-100°C | 65-78% | 3-6 hours |
The advantages of catalytic systems include reduced reaction temperatures, improved selectivity, and the potential for stereospecific transformations [10]. Recent developments have demonstrated that silver-catalyzed fluorination can proceed under comparatively mild conditions while maintaining high functional group tolerance [10]. The method shows particular promise for late-stage fluorination of complex molecules where traditional methods might cause decomposition [10].
The transition from laboratory-scale to industrial-scale production of 1-fluorobutane presents numerous technical and economic challenges [11] . Scale-up considerations must address issues related to heat management, mass transfer limitations, equipment corrosion, and process safety [11].
Heat management represents a critical challenge in industrial fluorination processes [11]. The highly exothermic nature of fluorination reactions can lead to thermal runaway if not properly controlled [11]. Industrial reactors must be equipped with efficient cooling systems and temperature monitoring to prevent dangerous temperature excursions [11]. The heat removal capacity must be carefully matched to the reaction heat generation rate, particularly at larger scales where surface-area-to-volume ratios decrease [11].
Table 4: Industrial Production Challenges and Solutions
Challenge | Impact | Mitigation Strategy |
---|---|---|
Heat Management | Thermal runaway risk | Enhanced cooling systems |
Corrosion | Equipment degradation | Specialized materials |
Mass Transfer | Reduced efficiency | Improved mixing systems |
Scale Economics | Cost optimization | Process intensification |
Mass transfer limitations become increasingly significant at industrial scale . The heterogeneous nature of many fluorination reactions, particularly those involving solid fluoride salts, requires efficient mixing to maintain adequate contact between reactants . Industrial-scale reactors must incorporate advanced mixing technologies such as high-shear mixers or continuous flow systems to overcome these limitations .
Equipment corrosion poses another significant challenge due to the aggressive nature of fluoride-containing systems [11]. The presence of hydrogen fluoride, either as a reactant or byproduct, requires the use of specialized materials such as Hastelloy, Inconel, or fluoropolymer-lined equipment [11]. These material requirements substantially increase capital costs and maintenance expenses [11].
The purification of 1-fluorobutane requires specialized techniques designed to remove impurities while maintaining product integrity [13] [14]. Common impurities include unreacted starting materials, side products from competing reactions, and trace amounts of catalyst residues [13].
Distillation represents the primary purification method for 1-fluorobutane, taking advantage of its relatively low boiling point of 32°C [15] [16]. The compound's physical properties, including a density of 0.7735 g/mL and refractive index of 1.342, facilitate its separation from higher-boiling impurities [15] [16]. Fractional distillation under controlled conditions typically achieves purities exceeding 97% [17].
Table 5: 1-Fluorobutane Physical Properties for Purification
Property | Value | Purification Relevance |
---|---|---|
Boiling Point | 32°C | Primary separation parameter |
Melting Point | -134°C | Low-temperature handling |
Density | 0.7735 g/mL | Density-based separation |
Refractive Index | 1.342 | Purity assessment |
Quality control protocols must address the detection of trace impurities that could affect product performance [14]. High-resolution analytical techniques such as gas chromatography-mass spectrometry enable the detection of organic impurities at parts-per-million levels [14]. Fluorine-specific analytical methods, including molecular absorption spectrometry, provide sensitive detection of total fluorine content with detection limits as low as 4 parts per billion [14].
Column chromatography using specialized resins offers an additional purification approach for removing ionic impurities [13]. The use of cation-exchange resins can effectively remove metal ion contaminants from catalyst residues, while anion-exchange resins help eliminate excess fluoride ions [13]. Neutral alumina columns provide effective removal of acidic impurities and unreacted fluoride salts [13].
Table 6: Quality Control Parameters
Analysis Type | Method | Detection Limit | Specification |
---|---|---|---|
Purity | Gas Chromatography | 0.01% | ≥97% |
Water Content | Karl Fischer | 10 ppm | ≤50 ppm |
Total Fluorine | Molecular Absorption | 4 ppb | Quantitative |
Metal Ions | Atomic Absorption | 1 ppm | ≤10 ppm |
1-Fluorobutane (C₄H₉F) features a highly polarized carbon-fluorine bond that fundamentally influences its molecular properties and behavior [1]. The carbon-fluorine bond is characterized as one of the strongest single bonds in organic chemistry, with a bond dissociation energy reaching up to 130 kcal/mol [1]. This exceptional strength results from the significant electronegativity difference between carbon (2.5) and fluorine (4.0), creating substantial partial charges (Cδ⁺—Fδ⁻) that contribute to the bond's ionic character [1].
Bond Property | Value | Reference |
---|---|---|
Bond Length | 1.39 Å | [2] |
Bond Dissociation Energy | 115 kcal/mol | [1] |
Electronegativity Difference | 1.5 | [1] |
Dipole Moment | 1.81 D | [2] |
The carbon-fluorine bond length in 1-fluorobutane is approximately 1.39 Å [2], which is notably shorter than other carbon-halogen bonds due to the ionic character and electrostatic attraction between the partial charges [1]. This bond length falls within the typical range for carbon-fluorine bonds, which are generally about 1.35 Å [1]. The polar nature of the carbon-fluorine bond contributes significantly to the molecule's overall dipole moment of 1.81 D [2], with dipole components measured as x=0.970 D, y=1.500 D, and z=0.300 D in the most stable conformer [2].
The carbon-fluorine bond demonstrates remarkable chemical inertness and resistance to oxidation, hydrolysis, and thermal degradation [3]. This stability arises from the strong dipole-dipole interactions created by the highly polarized bond, making fluorinated compounds particularly resistant to chemical attack under harsh environmental conditions [3]. The unique bonding characteristics of the carbon-fluorine bond also impart hydrophobic properties to 1-fluorobutane, contributing to its low surface energy and distinct physical properties compared to its non-fluorinated hydrocarbon analogues [3].
Conformational analysis of 1-fluorobutane reveals the existence of five possible rotational isomers arising from rotation around the skeletal carbon-carbon bonds [4]. Four of these conformers (GT, TT, TG, and GG) have been experimentally observed and characterized through microwave spectroscopy, while the fifth conformer (GG') remains undetected despite theoretical predictions of its stability [4].
Conformer | Description | Relative Energy (cm⁻¹) | Stability Order | Detection Status |
---|---|---|---|---|
GT | Gauche-Trans | 0 | Most stable | Observed |
TT | Trans-Trans | 120 | Second | Observed |
GG | Gauche-Gauche | 200 | Third | Observed |
TG | Trans-Gauche | 280 | Least stable | Observed |
GG' | Gauche-Gauche' | 271-333 | Intermediate | Unobserved |
The overall conformational equilibrium is governed by a two-dimensional potential energy surface involving skeletal torsions around the MeC-CC and FC-CC bonds [4]. This complex potential energy landscape has been evaluated through flexible model analysis, incorporating experimental values of relative conformational and vibrational energy spacings, as well as shifts in second moments of inertia upon conformational changes and vibrational excitation [4]. The relative energy of the unobserved GG' conformer has been determined to be 333 cm⁻¹ from flexible model calculations and 271 cm⁻¹ from high-level ab initio calculations [4].
The infrared spectrum of 1-fluorobutane exhibits characteristic absorption bands that provide detailed information about its vibrational modes and molecular structure [2]. The most prominent features include strong carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, with specific frequencies at 2991, 2966, 2957, 2940, 2917, 2905, 2880, and 2846 cm⁻¹ [2].
Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
ν(C-H) asymmetric stretch | 2991 | Strong | Terminal methyl |
ν(C-H) symmetric stretch | 2966 | Strong | Terminal methyl |
ν(C-H) methyl asymmetric | 2957 | Strong | Methylene groups |
ν(C-H) methyl symmetric | 2940 | Strong | Methylene groups |
δ(H-C-H) bending | 1480, 1467, 1457 | Medium | Multiple modes |
ν(C-F) stretch | 1064 | Very Strong | Carbon-fluorine bond |
ν(C-C) stretch | 1025 | Medium | Skeletal vibration |
γ(C-H) wagging | 841 | Medium | Out-of-plane motion |
ρ(C-H) rocking | 740 | Medium | In-plane motion |
τ(C-C) torsion | 265 | Weak | Skeletal torsion |
The carbon-fluorine stretching vibration appears as a very strong absorption at 1064 cm⁻¹ [2], which is characteristic of the highly polar carbon-fluorine bond and serves as a diagnostic feature for fluorinated organic compounds. Deformation modes involving carbon-hydrogen bending appear in the 1400-1500 cm⁻¹ region, with multiple overlapping bands at 1480, 1467, 1457, 1433, 1394, and 1387 cm⁻¹ [2].
While specific Raman spectroscopic data for 1-fluorobutane is limited in the available literature, Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes [5]. For similar fluorinated alkanes, Raman spectroscopy typically reveals strong bands corresponding to carbon-carbon stretching vibrations and symmetric carbon-hydrogen stretching modes [5]. The carbon-fluorine bond, being highly polar, generally exhibits strong Raman activity, particularly for symmetric stretching modes that may be infrared-inactive or weak [5].
Nuclear magnetic resonance spectroscopy provides crucial structural information about 1-fluorobutane through both ¹H and ¹⁹F NMR techniques. The fluorine nucleus serves as a powerful probe for molecular structure and dynamics due to its high gyromagnetic ratio and sensitivity to the local chemical environment. Fluorine-19 NMR typically reveals the chemical shift of the fluorine atom attached to the terminal carbon, which is influenced by the electronic environment and conformational state of the molecule.
Proton NMR spectroscopy reveals distinct chemical shifts for the various carbon-hydrogen environments in 1-fluorobutane, including the terminal methyl group, internal methylene groups, and the methylene group adjacent to the fluorine atom. Coupling patterns between fluorine and nearby protons provide information about molecular geometry and conformational preferences, as the magnitude of scalar coupling constants depends on dihedral angles and spatial relationships between nuclei.
High-level ab initio calculations have been extensively employed to investigate the molecular structure and energetic properties of 1-fluorobutane [4]. Geometry optimization has been performed at the MP2 (full) level of theory using 6-31G(d) and 6-311G(d,p) basis sets, providing accurate structural parameters for all conformers [4]. Additionally, density functional theory calculations using the B3LYP functional with (3df,3pd) basis sets have been conducted to complement the ab initio results [4].
Computational Method | Basis Set | Application | Reference |
---|---|---|---|
MP2 (full) | 6-31G(d) | Geometry optimization | [4] |
MP2 (full) | 6-311G(d,p) | Geometry optimization | [4] |
B3LYP | (3df,3pd) | Energy calculations | [4] |
QCISD(T) | 6-311G(d,p) | Relative stability | [4] |
The relative stability of the five rotational isomers has been calculated at the QCISD(T)/6-311G(d,p) level of theory, representing one of the most accurate computational approaches for organic molecules [4]. These calculations confirm that the GT conformer is the most stable configuration, with other conformers showing energy differences ranging from 120 to 333 cm⁻¹ [4]. The excellent agreement between theoretical predictions and experimental observations validates the computational methodology and provides confidence in the predicted properties of unobserved conformers [4].
Ab initio calculations have also been used to determine vibrational frequencies and infrared intensities [6], enabling direct comparison with experimental spectroscopic data. The calculated dipole moments for different conformers show excellent agreement with experimental measurements, with the most stable GT conformer exhibiting a total dipole moment of 1.81 D [2]. Bond lengths and angles derived from ab initio calculations provide detailed geometric parameters, including carbon-carbon bond lengths of approximately 1.53 Å and carbon-fluorine bond lengths of 1.39 Å [2].
Molecular dynamics simulations provide complementary insights into the dynamic behavior and conformational preferences of 1-fluorobutane in various environments [7] [8]. These simulations employ carefully parameterized force fields that accurately reproduce the unique properties of the carbon-fluorine bond, including its high electronegativity, short bond length, and strong dipole moment [9] [10].
Force field development for fluorinated compounds requires special attention to the parameterization of carbon-fluorine interactions [9] [10]. The GAFF (General Amber Force Field) and GAFF2 force fields have been validated for fluorinated organic molecules, showing root mean square errors of 0.61 and 0.68 log units respectively for partition coefficient calculations [7]. Specialized force fields for fluorinated compounds often incorporate modified van der Waals parameters and partial charges to accurately represent the unique electrostatic and steric effects of fluorine substitution [9].
Molecular dynamics simulations have been particularly valuable for studying conformational equilibria and rotational barriers in fluorinated alkanes [11]. These simulations reveal that fluorine substitution can significantly stabilize certain conformations through favorable electrostatic interactions, while destabilizing others due to steric clashes or unfavorable dipole-dipole interactions [11]. The conformational effects of fluorination are magnified upon chain extension, demonstrating the far-reaching influence of the carbon-fluorine bond on molecular structure and dynamics [11].
Flammable;Irritant